Absence of Publicly Available Biological Activity Data: Empirical Comparison Not Currently Feasible
A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents using the CAS number (1206998-94-8), IUPAC name, InChI Key (ATXVGJITQIKLML-UHFFFAOYSA-N), and SMILES string returned no published primary research articles, patents, or bioassay records that report quantitative biological data (IC50, Ki, EC50, MIC, etc.) for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. By contrast, 1,3,4-thiadiazole-quinoline regioisomers have been extensively profiled: in the study by Almandil et al. (2019), sixteen 1,3,4-thiadiazole-quinoline analogs exhibited antileishmanial IC50 values spanning 0.04 ± 0.01 μM to 5.60 ± 0.21 μM, with compound 1 (0.04 μM) showing a 175-fold improvement over pentamidine (IC50 = 7.02 ± 0.09 μM) [1]. In a separate α-amylase inhibition series, thiadiazole-quinoline derivatives achieved IC50 values as low as 2.10 ± 0.10 μM [2]. Users must base procurement decisions on the structural uniqueness and synthetic utility of the 4-propyl-1,2,3-thiadiazole-5-carboxamide scaffold rather than on head-to-head activity comparisons, which are not feasible with the current evidence base.
| Evidence Dimension | Publicly available biological activity data (IC50) for quinoline-thiadiazole chemotype |
|---|---|
| Target Compound Data | No quantitative biological data reported in public domain as of 2026 |
| Comparator Or Baseline | 1,3,4-thiadiazole-quinoline analogs: antileishmanial IC50 range 0.04–5.60 μM (Almandil et al., 2019); α-amylase IC50 range 2.10–>100 μM (Taha et al., 2017) |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | PubMed, ChEMBL, BindingDB, and patent database search; antileishmanial assay: Leishmania major promastigotes (Almandil et al.); α-amylase assay: porcine pancreatic α-amylase (Taha et al.) |
Why This Matters
For scientific procurement, the absence of public bioactivity data means the compound's value proposition rests on its distinct 1,2,3-thiadiazole-quinolin-5-yl architecture rather than on proven potency advantages, and users should conduct bespoke profiling against their target(s) of interest.
- [1] Almandil, N. B. et al. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorganic Chemistry, 2019, 85, 109–116. View Source
- [2] Taha, M. et al. Synthesis and study of the α-amylase inhibitory potential of thiadiazole quinoline derivatives. Bioorganic Chemistry, 2017, 74, 179–186. View Source
